1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The exact mass of the compound 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is 363.1138399 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-13-8-9-16-11-17(21(22)23-18(16)10-13)20-12-19(24-25(20)14(2)26)15-6-4-3-5-7-15/h3-11,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJICNYKDQHEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities. They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory agents.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring.
Biological Activity
The compound 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4 |
| Molecular Weight | 394.92 g/mol |
| LogP | 5.3411 |
| Polar Surface Area | 32.077 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
These properties indicate a moderate level of lipophilicity and potential for cellular membrane permeability, which are essential for biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted the synthesis of various pyrazole compounds, demonstrating that modifications in their structure could enhance their anti-inflammatory activity. For instance, certain derivatives showed inhibition rates of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against common pathogens such as E. coli and S. aureus, specific pyrazole derivatives exhibited promising antibacterial activity. The presence of specific functional groups was noted to enhance this activity significantly .
Anticancer Potential
In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, certain compounds have been reported to inhibit the growth of breast cancer cells by targeting specific oncogenic pathways .
Case Studies
- Anti-inflammatory Study : A novel series of 1-acetyl-3-substituted phenyl-pyrazoles were synthesized and tested for anti-inflammatory activity. Compounds demonstrated up to 85% inhibition of IL-6 at concentrations as low as 10 µM .
- Antimicrobial Efficacy : A study focused on a group of pyrazole derivatives showed significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The most effective compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Research : Derivatives were tested against various cancer cell lines, revealing that some compounds could effectively reduce cell viability by inducing apoptosis through caspase activation pathways .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of quinoline compounds often display anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyrazole ring may enhance this activity by modulating signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial effects. The incorporation of the 2-chloro group and the pyrazole moiety may contribute to enhanced activity against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes .
Pharmacological Studies
The pharmacological profile of this compound is under investigation to assess its efficacy and safety.
Neuropharmacology
Given the known effects of quinoline derivatives on the central nervous system, research is being conducted to evaluate the neuroprotective effects of this compound. It may offer therapeutic benefits in conditions such as epilepsy or neurodegenerative diseases by modulating neurotransmitter systems .
Cardiovascular Applications
Studies have suggested that quinoline-based compounds can exhibit antihypertensive effects. This compound may similarly affect cardiovascular health by influencing vascular smooth muscle function or modulating blood pressure-regulating pathways .
Case Study 1: Anticancer Activity
A study conducted on various quinoline derivatives demonstrated that compounds with a similar structure to 1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one showed promising results in inhibiting cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting potential for further development into anticancer drugs.
Case Study 2: Antimicrobial Efficacy
In vitro testing revealed that derivatives with a similar framework displayed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent effect, highlighting the importance of structural modifications in enhancing antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
